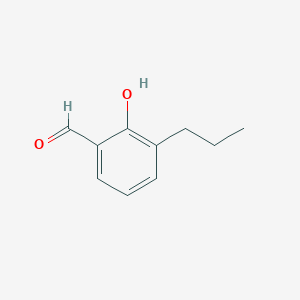

2-hydroxy-3-propylBenzaldehyde

描述

Contextual Significance of ortho-Hydroxybenzaldehydes in Contemporary Organic Chemistry

o-Hydroxybenzaldehydes, a class of aromatic compounds to which 2-hydroxy-3-propylbenzaldehyde belongs, are foundational building blocks in modern organic chemistry. unacademy.com Also known as salicylaldehydes, these compounds feature a hydroxyl group positioned ortho to an aldehyde group on a benzene (B151609) ring. unacademy.com This specific arrangement facilitates intramolecular hydrogen bonding, influencing their physical and chemical properties.

Their importance stems from their role as versatile intermediates in the synthesis of a wide array of more complex molecules. For instance, salicylaldehyde (B1680747) is a key precursor in the industrial production of coumarin, a fragrant organic compound used in perfumes and soaps. researchgate.net They are also fundamental in the synthesis of various chelating agents.

Several named reactions are central to the chemistry of o-hydroxybenzaldehydes. The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform (B151607) and a strong base, is a classic method for their synthesis. byjus.compsiberg.com Conversely, the Dakin oxidation provides a method for converting o-hydroxybenzaldehydes into catechols (benzene-1,2-diols) using hydrogen peroxide in a basic solution. wikipedia.orghooghlywomenscollege.ac.in This reaction proceeds by oxidizing the aldehyde group, making it a valuable transformation in synthetic chemistry. wikipedia.org The reactivity of the aldehyde and hydroxyl groups makes this class of compounds a cornerstone for constructing diverse molecular architectures.

Overview of Scholarly Research Trajectories Pertaining to this compound and its Structural Analogues

Scholarly research on this compound has been notably focused, primarily centering on its role as a structural analogue in medicinal chemistry. A significant area of investigation involves its use as a precursor in the development of derivatives of Procaspase-Activating Compound 1 (PAC-1). nih.gov PAC-1 is an ortho-hydroxy-N-acylhydrazone that shows promise in cancer therapy by activating procaspase-3 to induce apoptosis. nih.govnih.gov

A key research objective has been to enhance the metabolic stability and pharmacokinetic profile of PAC-1. nih.gov The parent compound, PAC-1, contains an allyl group, which is a site of metabolic vulnerability through olefin oxidation. To address this, researchers synthesized a series of analogues, including this compound, where the allyl group is replaced by a more stable propyl group. nih.gov The synthesis of this compound was achieved through the catalytic hydrogenation of its precursor, 2-hydroxy-3-allylbenzaldehyde, using a palladium on carbon (Pd/C) catalyst. nih.gov This specific modification is designed to block metabolic breakdown, potentially leading to a longer in vivo half-life for the resulting therapeutic agent. nih.gov

Research has also explored other structural analogues. For instance, 2-hydroxy-3-isopropylbenzaldehyde (B1599607) has been used to synthesize Schiff base-titanium(IV) complexes that act as catalysts for the enantioselective cyanosilylation of aldehydes. researchgate.net Additionally, fluorinated analogues such as 4-fluoro-2-hydroxy-3-propylbenzaldehyde have been documented in patent literature, suggesting interest in their unique properties for various applications. nih.gov

Articulation of the Academic Research Focus and Broader Scholarly Relevance

The academic research focus on this compound is sharply defined within the realm of medicinal chemistry and drug discovery. Its primary relevance is as a key intermediate in the strategic design of improved therapeutic agents. The work on PAC-1 analogues demonstrates a critical concept in modern pharmacology: the targeted modification of a lead compound to overcome metabolic liabilities. nih.gov

The broader scholarly relevance of this research lies in its contribution to the understanding of structure-activity relationships (SAR) and structure-property relationships. nih.gov It highlights how subtle changes to a molecule's periphery—in this case, the saturation of an alkyl chain—can have significant impacts on its biological behavior. This principle is applicable across numerous therapeutic areas, providing a clear example of rational drug design aimed at creating more effective and durable medicines.

Chemical Properties Data

The following table summarizes key chemical properties of this compound and a related analogue.

| Property | This compound | 4-fluoro-2-hydroxy-3-propylbenzaldehyde |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₁FO₂ nih.gov |

| Molecular Weight | 164.20 g/mol guidechem.com | 182.19 g/mol nih.gov |

| CAS Number | 83816-53-9 guidechem.com | --- |

Structure

3D Structure

属性

CAS 编号 |

83816-53-9 |

|---|---|

分子式 |

C10H12O2 |

分子量 |

164.2 g/mol |

IUPAC 名称 |

2-hydroxy-3-propylbenzaldehyde |

InChI |

InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h3,5-7,12H,2,4H2,1H3 |

InChI 键 |

BXHJYWXFFYWVIB-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C(=CC=C1)C=O)O |

规范 SMILES |

CCCC1=C(C(=CC=C1)C=O)O |

产品来源 |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Hydroxy 3 Propylbenzaldehyde

Direct Synthesis Pathways for 2-hydroxy-3-propylBenzaldehyde

Direct synthesis pathways focus on the introduction of a formyl group onto the 2-propylphenol (B147445) backbone in a single key step. These methods are often valued for their efficiency and atom economy.

Ortho-Formylation Reactions Utilizing Phenolic Precursors

The most direct route to this compound is the ortho-formylation of 2-propylphenol. The hydroxyl group of the phenol (B47542) directs the incoming electrophile, the formyl group, primarily to the ortho position. Several named reactions and specific reagent systems are employed for this purpose.

One highly effective method for the selective ortho-formylation of phenols involves the use of paraformaldehyde in the presence of anhydrous magnesium dichloride and a tertiary amine base like triethylamine. mdma.ch This approach offers excellent yields and high regioselectivity for the ortho position, minimizing the formation of the para-isomer. mdma.chorgsyn.org The reaction is typically conducted under reflux in a dry aprotic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). mdma.chorgsyn.org The magnesium ion is believed to play a crucial role by coordinating with both the phenolic oxygen and the formaldehyde, facilitating the selective electrophilic attack at the ortho position. mdma.ch Alkyl-substituted phenols, such as 2-propylphenol, are particularly good substrates for this reaction, generally resulting in high yields of the corresponding salicylaldehyde (B1680747). mdma.chorgsyn.org

| Parameter | Condition | Reference |

|---|---|---|

| Phenolic Substrate | 2-propylphenol | nih.gov |

| Formylating Agent | Paraformaldehyde | mdma.chorgsyn.org |

| Catalyst/Base System | Anhydrous MgCl₂, Triethylamine (Et₃N) | mdma.chorgsyn.org |

| Solvent | Acetonitrile or Tetrahydrofuran (THF), anhydrous | mdma.chorgsyn.org |

| Temperature | Reflux (approx. 75-82°C) | mdma.chorgsyn.org |

| Reaction Time | 2-4 hours | mdma.ch |

Catalytic Hydrogenation Techniques for Aldehyde Reduction

Catalytic hydrogenation is a chemical reaction that typically involves the addition of hydrogen (H₂) across double or triple bonds in the presence of a metal catalyst. In the context of aldehydes, this technique is fundamentally a reduction method used to convert the aldehyde functional group (-CHO) into a primary alcohol (-CH₂OH). Therefore, catalytic hydrogenation is not a method for the synthesis or formation of this compound. Instead, it represents a potential subsequent reaction that the target compound could undergo. For instance, if this compound were subjected to catalytic hydrogenation, the aldehyde group would be reduced to an alcohol, yielding 2-hydroxy-3-propylbenzyl alcohol.

Exploration of Condensation Reactions for Formation

Condensation reactions provide another avenue for the direct formylation of phenols. These reactions typically involve the reaction of a phenol with a formylating agent under specific, often basic, conditions.

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, converting a phenol to a hydroxybenzaldehyde. wikipedia.orgpsiberg.com The reaction employs chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH), in a biphasic solvent system. wikipedia.orgpsiberg.com The reactive electrophilic species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.org The electron-rich phenoxide ion attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to the aldehyde. wikipedia.org While the Reimer-Tiemann reaction is a classic method, it preferentially yields the ortho-isomer (salicylaldehyde from phenol), but can also produce the para-isomer and may have limitations regarding yield. wikipedia.orgsciencemadness.orgorganicreactions.org

The Duff reaction is another method for the ortho-formylation of electron-rich aromatic compounds like phenols. wikipedia.orgsynarchive.com This reaction uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as acetic acid or trifluoroacetic acid, followed by acidic hydrolysis. wikipedia.orgsemanticscholar.org The Duff reaction is known for its high ortho-selectivity, especially when the para position is blocked or deactivated. wikipedia.org However, the reaction generally requires strongly activating groups on the aromatic ring and is often characterized by modest yields. wikipedia.orgecu.edu The reaction mechanism involves the generation of an iminium ion from HMTA, which acts as the electrophile. wikipedia.org

| Reaction | Formylating Agent/Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Generates dichlorocarbene as the electrophile; Predominantly ortho-formylation but para-isomer can form. | wikipedia.orgpsiberg.commychemblog.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid) | High ortho-selectivity; Generally requires strongly activated phenols; Often results in lower yields. | wikipedia.orgsynarchive.comsemanticscholar.org |

Regioselective Synthesis Strategies for Substituted Benzaldehydes

Regioselective strategies involve multi-step sequences designed to control the precise placement of substituents on the aromatic ring. These are particularly useful when direct methods lack the required selectivity or when starting from more basic precursors.

Application of Friedel-Crafts Alkylation and Formylation

The Friedel-Crafts reactions are a cornerstone of synthetic organic chemistry for attaching substituents to an aromatic ring. wikipedia.org A regioselective strategy for this compound could involve a sequential Friedel-Crafts alkylation followed by formylation.

Friedel-Crafts Alkylation: The first step would be the alkylation of phenol with a propylating agent (e.g., 1-chloropropane (B146392) or propene) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid. wikipedia.orgmt.com The hydroxyl group of phenol is a strong ortho-, para-directing group. Therefore, this reaction typically yields a mixture of 2-propylphenol and 4-propylphenol. Separating the desired 2-propylphenol isomer is a critical step in this pathway. Reaction conditions, such as temperature and catalyst choice, can influence the ratio of ortho to para substitution. cnchemshop.com

Formylation: The isolated 2-propylphenol would then be subjected to a formylation reaction as described in section 2.1.1 or 2.1.3 to introduce the aldehyde group at the ortho position relative to the hydroxyl group.

A challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group further activates the ring. youtube.com This can often be mitigated by using an excess of the aromatic reactant. jk-sci.com

Synthetic Routes to Closely Related Structural Analogues and Derivatives

The synthesis of derivatives of this compound involves the introduction of various substituents onto the aromatic ring. These modifications can significantly alter the compound's chemical and physical properties. The following sections detail the synthetic strategies for introducing alkyl, halogen, nitro, and oxygenated functional groups.

The introduction of additional alkyl groups to the 2-hydroxybenzaldehyde core can be achieved through two primary strategies: starting with an appropriately substituted phenol and introducing the aldehyde group, or by direct alkylation of a simpler hydroxybenzaldehyde.

A common and effective method for the ortho-formylation of phenols is the use of paraformaldehyde in the presence of magnesium dichloride and triethylamine. mdma.chorgsyn.org This method offers high regioselectivity for the position ortho to the hydroxyl group and generally provides good to excellent yields, particularly for alkyl-substituted phenols. mdma.chorgsyn.org

For the synthesis of 2-hydroxy-3-methyl-5-propyl-benzaldehyde , a plausible route would begin with the ortho-alkylation of 4-propylphenol. The subsequent ortho-formylation, employing the magnesium dichloride-triethylamine method, would then introduce the aldehyde group at the 2-position, yielding the desired product.

The synthesis of 2-hydroxy-3-isopropylbenzaldehyde (B1599607) can be achieved by the direct ortho-formylation of 2-isopropylphenol (B134262). The Reimer-Tiemann reaction, a classic method for ortho-formylation of phenols, can also be employed, though it may result in a mixture of ortho and para isomers and often provides lower yields. researchgate.netwikipedia.org An improved Reimer-Tiemann procedure using aqueous ethyl alcohol can enhance the yield of the ortho-isomer. researchgate.net Catalyst-free alkylation of phenol with 2-propanol in supercritical water has been shown to be highly ortho-selective, providing a greener alternative for the synthesis of the 2-isopropylphenol precursor.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Alkyl-substituted phenols | 1. MgCl2, Et3N, paraformaldehyde, THF, reflux | ortho-formylated phenol | High to excellent | mdma.chorgsyn.org |

| Phenol | 2-Propanol, supercritical water, 673 K | 2-Isopropylphenol | 83.1 | |

| Phenol | Chloroform, NaOH, aqueous ethyl alcohol, 65-70°C | 2-Hydroxybenzaldehyde | 45 | researchgate.net |

The introduction of halogen and nitro groups can be accomplished through electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and alkyl groups on the starting material play a crucial role in determining the position of the incoming substituent.

For the synthesis of 4-fluoro-2-hydroxy-3-propyl-benzaldehyde , a potential strategy involves the electrophilic fluorination of this compound. Modern electrophilic fluorinating agents, such as those with a nitrogen-fluorine (N-F) bond (e.g., Selectfluor®), are often employed for their stability and safety compared to elemental fluorine. wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction would be influenced by the directing effects of the existing substituents.

The synthesis of 2-hydroxy-5-nitro-3-propylbenzaldehyde can be approached by the direct nitration of this compound. A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. oatext.comoatext.com The nitration of salicylaldehyde is known to produce a mixture of 3-nitro and 5-nitro isomers. oatext.com Therefore, careful control of reaction conditions and subsequent purification would be necessary to isolate the desired 5-nitro product.

| Starting Material | Reagents and Conditions | Product | Key Considerations | Reference(s) |

| This compound | Electrophilic fluorinating agent (e.g., Selectfluor®) | 4-Fluoro-2-hydroxy-3-propyl-benzaldehyde | Regioselectivity influenced by existing groups. | wikipedia.orgorganic-chemistry.org |

| This compound | Conc. HNO3, Conc. H2SO4, 0°C to room temp. | 2-Hydroxy-5-nitro-3-propylbenzaldehyde | Potential for isomeric byproducts (3-nitro). | oatext.comoatext.com |

The synthesis of oxygenated derivatives often requires a multi-step approach involving the protection of reactive functional groups, introduction of the desired oxygen-containing substituents, and subsequent deprotection or modification.

A proposed synthesis for 3-acetyloxy-4-methoxy-2-propylbenzaldehyde could start from a suitably substituted catechol derivative. The synthesis would likely involve the following key steps:

Ortho-propylation of a protected catechol to introduce the propyl group at the desired position.

Formylation to introduce the aldehyde group.

Selective methylation of one of the hydroxyl groups to form the methoxy (B1213986) ether.

Acetylation of the remaining hydroxyl group to yield the final acetyloxy derivative.

The order of these steps would be critical to ensure the correct regiochemistry and to avoid unwanted side reactions.

Methodological Advancements in Efficient and Environmentally Benign Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of substituted salicylaldehydes.

One significant advancement is the development of milder and more selective ortho-formylation techniques. The use of magnesium dichloride-triethylamine with paraformaldehyde is a notable example, as it avoids the use of hazardous reagents like chloroform (used in the Reimer-Tiemann reaction) and offers high ortho-selectivity. mdma.chorgsyn.org This method is applicable to a wide range of substituted phenols, including those with electron-donating and electron-withdrawing groups. orgsyn.org

Solvent-free reaction conditions represent another green chemistry approach. For instance, the formylation of phenols has been achieved by reactive grinding of the phenol with paraformaldehyde in the absence of a solvent, offering a more sustainable alternative to traditional solution-phase synthesis. orientjchem.org

Furthermore, the development of novel catalytic systems is at the forefront of modern synthetic chemistry. A dual ligand-based palladium catalyst has been reported for the non-directed C(sp²)-H carboxylation and formylation of arenes. acs.org This method provides access to regioisomeric products that are often difficult to obtain through classical electrophilic aromatic substitution, thereby expanding the synthetic toolbox for creating diverse benzaldehyde (B42025) derivatives. acs.org These catalytic methods often operate under milder conditions and with higher atom economy, aligning with the principles of green chemistry.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 2 Hydroxy 3 Propylbenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde moiety is a primary site of chemical reactivity in 2-hydroxy-3-propylbenzaldehyde, readily undergoing oxidation, nucleophilic addition, and related transformations.

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 2-hydroxy-3-propylbenzoic acid. This transformation is a common and synthetically useful reaction for aromatic aldehydes. The presence of the phenolic hydroxyl group requires careful selection of the oxidizing agent to avoid unwanted side reactions, such as the oxidation of the aromatic ring itself. However, the oxidation of a phenolic hydroxide (B78521) is generally difficult unless the aromatic system is destroyed, requiring much harsher conditions than the oxidation of an aldehyde. stackexchange.com

A variety of reagents can accomplish this transformation with high efficiency. stackexchange.com Both traditional chemical oxidants and modern biocatalytic systems have been shown to be effective for the oxidation of related salicylaldehydes. For instance, enzymatic systems, such as those involving aldehyde dehydrogenases like NahF, can convert salicylaldehyde (B1680747) to salicylic (B10762653) acid. researchgate.net Photobiocatalytic systems have also been designed for this purpose, utilizing photocatalysts to regenerate cofactors required for the enzymatic oxidation. researchgate.net

Table 1: Selected Oxidizing Agents for the Conversion of Salicylaldehyde Derivatives to Salicylic Acids This table is illustrative and based on the reactivity of salicylaldehyde, the parent compound.

| Oxidizing Agent/System | Conditions | Typical Yield | Reference |

| Potassium Permanganate (KMnO₄) | Basic or neutral solution | Good to Excellent | stackexchange.com |

| Hydrogen Peroxide (H₂O₂) | Catalytic, e.g., with HRP | Variable | researchgate.net |

| Aldehyde Dehydrogenase (e.g., NahF) | Biocatalytic, pH 8 | Good | researchgate.net |

| Dakin Reaction (H₂O₂) | Basic conditions | Results in phenol (B47542) (catechol) | wikipedia.org |

Note: The Dakin reaction is a competing pathway where the aldehyde is replaced by a hydroxyl group, leading to a catechol derivative rather than a carboxylic acid. wikipedia.org

Cyanosilylation is the addition of a silyl (B83357) cyanide, most commonly trimethylsilyl (B98337) cyanide (TMSCN), across the carbonyl double bond of an aldehyde or ketone. This reaction yields a cyanohydrin trimethylsilyl ether, a versatile intermediate in organic synthesis. The reaction is typically catalyzed by Lewis acids or bases. chemrxiv.orgorganic-chemistry.org For aldehydes like this compound, this reaction provides a pathway to α-hydroxy acids and other valuable synthetic building blocks. organic-chemistry.org

The enantioselective addition of TMSCN to aldehydes is a well-studied area, with various chiral catalysts developed to control the stereochemistry of the newly formed chiral center. chemrxiv.org Catalysts ranging from metal complexes, such as those based on gold(III) or titanium, to purely organic molecules have been employed. chemrxiv.orgorganic-chemistry.orgnih.gov The presence of the ortho-hydroxyl group in this compound can influence the selectivity of the reaction, potentially by coordinating to the catalyst and directing the approach of the nucleophile. Kinetic studies on the cyanosilylation of benzaldehyde (B42025) have shown that the reaction can be first-order with respect to the catalyst and nearly independent of the concentrations of the aldehyde and TMSCN, depending on the catalytic system used. chemrxiv.org

Table 2: Catalysts for Cyanosilylation of Aromatic Aldehydes

| Catalyst Type | Example Catalyst | Key Features | Reference |

| Gold-Based | Gold(III) chloride (AuCl₃) | Highly efficient, low catalyst loading, rapid reaction. | organic-chemistry.org |

| Titanium-Based | Dinuclear (salen)titanium complex | Enables enantioselective addition through cooperative dual activation. | chemrxiv.org |

| Organocatalyst | Confined imidodiphosphorimidates | Provides high enantioselectivity, mimicking enzyme active sites. | nih.gov |

The aldehyde carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. A prominent example is the addition of organometallic reagents like diethylzinc (B1219324) (Et₂Zn). wikipedia.org Diethylzinc serves as a source of an ethyl carbanion, which adds to the carbonyl group to form a secondary alcohol after workup. wikipedia.org

This reaction is of particular interest in the field of asymmetric synthesis. The addition of diethylzinc to prochiral aldehydes, such as benzaldehyde, can be rendered highly enantioselective by the use of chiral ligands or catalysts. yu.edu.joresearchgate.net Chiral diamines, diols, and amino alcohols have been successfully employed to catalyze this transformation, achieving high enantiomeric excess (e.e.) of the resulting 1-phenyl-1-propanol. yu.edu.jo In the case of this compound, the intramolecular hydrogen bond between the hydroxyl and aldehyde groups could influence the conformation of the substrate and, consequently, the stereochemical outcome of the nucleophilic addition. The hydroxyl group could also interact with the zinc reagent, potentially directing the addition of the ethyl group.

Table 3: Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde This table provides examples of catalyst systems used for the parent compound, benzaldehyde, which are applicable to its derivatives.

| Catalyst/Ligand Type | Product | Enantiomeric Excess (e.e.) | Reference |

| Chiral Diamine Ligand | (S)-1-Phenyl-1-propanol | Up to 93% | yu.edu.jo |

| Ti-Diamine Complex | (S)-1-Phenyl-1-propanol | High | yu.edu.jo |

| D-xylose derivative with Ti(OⁱPr)₄ | 1-Phenyl-1-propanol | Moderate to Good | researchgate.net |

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic substitution and deactivated towards nucleophilic substitution due to the electronic effects of its substituents.

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophiles: a hydroxyl group (-OH), a propyl group (-C₃H₇), and an aldehyde group (-CHO).

Hydroxyl Group (-OH): A powerful activating group that donates electron density to the ring through resonance. It is a strong ortho, para-director. wikipedia.org

Propyl Group (-C₃H₇): A weakly activating alkyl group that donates electron density through an inductive effect. It is also an ortho, para-director. wikipedia.org

Aldehyde Group (-CHO): A moderately deactivating group that withdraws electron density from the ring through resonance and induction. It is a meta-director. ncert.nic.in

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Reagents | Predicted Major Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-hydroxy-5-nitro-3-propylbenzaldehyde |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 5-bromo-2-hydroxy-3-propylbenzaldehyde |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-hydroxy-3-propyl-5-sulfonicbenzaldehyde |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 5-acyl-2-hydroxy-3-propylbenzaldehyde |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, this reaction requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CF₃) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The aromatic ring of this compound is not well-suited for SₙAr reactions. It possesses two electron-donating groups (hydroxyl and propyl) and only one moderately electron-withdrawing group (aldehyde). ncert.nic.in These activating groups increase the electron density of the ring, making it inherently nucleophilic and thus unreactive towards attack by external nucleophiles. masterorganicchemistry.com For this compound to undergo nucleophilic substitution on its aromatic nucleus, it would first need to be chemically modified, for instance, by introducing nitro groups and a halogen atom onto the ring.

Ligand Formation and Complexation with Metal Centers

The presence of a hydroxyl group ortho to an aldehyde function in this compound strongly suggests its potential to act as a bidentate ligand, particularly after conversion to a Schiff base. This structural motif is common in coordination chemistry for the formation of stable metal complexes.

Synthesis of Schiff Bases Derived from this compound

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. For this compound, this would involve the reaction of its aldehyde group with a primary amine (R-NH₂), resulting in the formation of an imine or azomethine group (-C=N-). The general reaction is catalyzed by a small amount of acid.

Table 1: Postulated Schiff Base Synthesis from this compound

| Reactant 1 | Reactant 2 (Primary Amine) | Postulated Product (Schiff Base) |

|---|---|---|

| This compound | Aniline | 2-((phenylimino)methyl)-6-propylphenol |

| This compound | Ethylenediamine | N,N'-bis(2-hydroxy-3-propylbenzylidene)ethane-1,2-diamine |

Note: This table is based on established chemical principles, as direct experimental data for these specific reactions with this compound is not currently available in the surveyed literature.

Coordination Chemistry with Transition Metals (e.g., Titanium(IV), Niobium(V))

Schiff bases derived from ortho-hydroxyaldehydes are excellent chelating ligands, capable of forming stable complexes with a wide range of transition metals. The deprotonated phenolic oxygen and the imine nitrogen atom can coordinate to a metal center, forming a stable six-membered ring.

Specific research on the coordination chemistry of Schiff base ligands derived from this compound with Titanium(IV) and Niobium(V) is not found in the current body of scientific literature. General studies on Titanium(IV) Schiff base complexes indicate that they can adopt various coordination geometries, often octahedral. Similarly, Niobium(V) is known to form stable complexes with Schiff base ligands. The electronic and steric effects of the propyl group at the 3-position of the benzene ring in this compound-derived ligands would be expected to influence the stability, structure, and reactivity of their metal complexes. However, without experimental data, these effects remain speculative for this specific compound.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies provide a fundamental understanding of reaction pathways, intermediates, and transition states. Such studies are crucial for optimizing reaction conditions and designing new chemical transformations.

Unforeseen Alkyl-Walking Mechanisms in Catalytic Reactions

The term "alkyl-walking" or "chain-walking" refers to a catalytic process where a functional group or metal center migrates along a hydrocarbon chain. This is a well-documented phenomenon in transition metal catalysis, particularly with olefins. In the context of reactions involving this compound, one could hypothetically consider such a mechanism if the propyl group were to participate in a catalytic cycle. However, there is no published research that investigates or reports any unforeseen alkyl-walking mechanisms in catalytic reactions involving this compound. Such studies would require sophisticated experimental and computational methods to elucidate the reaction pathway.

Degradation Pathways and By-product Formation

Understanding the degradation of a chemical compound is important for assessing its environmental fate and for identifying potential impurities in chemical processes. The degradation of this compound could proceed through various pathways, including oxidation of the aldehyde group to a carboxylic acid, or cleavage of the propyl group under harsh conditions. The phenolic hydroxyl group could also be a site for oxidative degradation.

A thorough search of scientific databases does not yield any studies specifically focused on the degradation pathways and by-product formation of this compound. Information on its environmental persistence, biodegradability, and the identity of its degradation products is currently lacking.

Spectroscopic and Structural Elucidation of 2 Hydroxy 3 Propylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-hydroxy-3-propylbenzaldehyde, both ¹H and ¹³C NMR provide detailed information about its proton and carbon frameworks.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The expected spectrum of this compound would display distinct signals for the phenolic hydroxyl proton, the aldehyde proton, the aromatic protons, and the protons of the propyl side chain.

The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet far downfield, expected in the range of δ 9.8-10.0 ppm. The phenolic hydroxyl proton (-OH) is also significantly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction restricts its chemical exchange and results in a sharp singlet at a very downfield chemical shift, often above δ 11.0 ppm, a characteristic feature of ortho-hydroxyaryl aldehydes and ketones. researchgate.net

The aromatic region would show signals for three protons on the benzene (B151609) ring. Based on data from the closely related 2-hydroxy-3-methylbenzaldehyde, these protons would appear as a multiplet between δ 6.9 and 7.4 ppm. researchgate.net The propyl group would exhibit a typical splitting pattern: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a multiplet (sextet) for the central methylene (B1212753) group (CH₂) around δ 1.6 ppm, and a triplet for the methylene group attached to the aromatic ring (Ar-CH₂) around δ 2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | > 11.0 | Singlet (s) | 1H |

| -CHO | ~9.8 | Singlet (s) | 1H |

| Ar-H | 6.9 - 7.4 | Multiplet (m) | 3H |

| Ar-CH₂- | ~2.6 | Triplet (t) | 2H |

| -CH₂-CH₃ | ~1.6 | Sextet (sext) | 2H |

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound is expected to show ten distinct signals, corresponding to each unique carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the range of δ 190-196 ppm. yale.edunih.gov The aromatic carbons resonate between δ 115 and 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is expected around δ 158-161 ppm, while the carbon bearing the aldehyde group (ipso-C) appears near δ 120-125 ppm. The remaining four aromatic carbons would have distinct chemical shifts influenced by the positions of the three substituents. The carbons of the propyl group are found in the aliphatic region of the spectrum, with the Ar-CH₂ carbon at approximately δ 25-30 ppm, the central -CH₂- carbon around δ 23-26 ppm, and the terminal -CH₃ carbon at δ 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 196 |

| Ar-C-OH | 158 - 161 |

| Ar-C (Substituted & Unsubstituted) | 115 - 140 |

| Ar-CH₂- | 25 - 30 |

| -CH₂-CH₃ | 23 - 26 |

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would show several characteristic absorption bands.

A key feature is a very broad absorption band in the 2500-3200 cm⁻¹ region, which is characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl (-OH) group. researchgate.net The stretching vibration of the aldehydic C-H bond typically appears as two weak bands around 2750 cm⁻¹ and 2850 cm⁻¹. pressbooks.pub The aliphatic C-H stretching vibrations of the propyl group would be observed just below 3000 cm⁻¹ (typically 2870-2960 cm⁻¹).

The most intense band in the spectrum is typically the carbonyl (C=O) stretch. In aromatic aldehydes, conjugation lowers this frequency to around 1700-1710 cm⁻¹. docbrown.info For this compound, the intramolecular hydrogen bond further lowers this frequency, and the peak is expected to appear in the range of 1650-1670 cm⁻¹. farmaceut.org Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic Hydroxyl | O-H stretch (H-bonded) | 2500 - 3200 | Broad, Medium |

| Aldehyde | C-H stretch | ~2850, ~2750 | Weak |

| Propyl Group | C-H stretch | 2870 - 2960 | Medium |

| Aldehyde | C=O stretch (H-bonded) | 1650 - 1670 | Strong |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The molecular formula of this compound is C₁₀H₁₂O₂, corresponding to a molecular weight of 164.20 g/mol . sigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z = 164.

The fragmentation pattern provides clues to the molecule's structure. Key expected fragmentation pathways for this compound include:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion [M-H]⁺ at m/z = 163.

Loss of the propyl group (M-43): Cleavage of the bond between the propyl group and the aromatic ring, resulting in a fragment at m/z = 121. This corresponds to the 2-hydroxybenzaldehyde radical cation.

Loss of an ethyl group via McLafferty rearrangement: A characteristic fragmentation for alkyl-substituted rings, leading to a peak at m/z = 136, corresponding to the ion of 2-hydroxy-3-methylbenzaldehyde. nist.gov

Loss of carbon monoxide (M-28): Expulsion of CO from the molecular ion or the [M-H]⁺ fragment.

Loss of the aldehyde group (M-29): Cleavage of the C-C bond between the ring and the aldehyde group, giving a fragment at m/z = 135.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Proposed Identity/Loss |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 163 | [C₁₀H₁₁O₂]⁺ | [M-H]⁺ |

| 136 | [C₈H₈O₂]⁺˙ | Loss of C₂H₄ (ethene) |

| 135 | [C₉H₁₁O]⁺ | [M-CHO]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Architecture (for Crystalline Derivatives)

While X-ray crystallography requires a suitable single crystal, which may be difficult to obtain for this compound itself, it is a powerful technique for analyzing its crystalline derivatives, such as Schiff bases. nih.gov For such derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.

Advanced Spectroscopic Techniques for Elucidating Intramolecular Interactions

The dominant intramolecular interaction in this compound is the hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. This interaction can be further investigated using advanced spectroscopic methods.

Variable-Temperature (VT) NMR: By recording ¹H NMR spectra at different temperatures, the stability of the hydrogen bond can be probed. The chemical shift of the hydroxyl proton in a strong intramolecular hydrogen bond shows very little dependence on temperature, whereas protons involved in weaker intermolecular hydrogen bonds would show significant upfield shifts with increasing temperature. stackexchange.comguidechem.com

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used for unequivocal assignment of all proton and carbon signals. For instance, an HMBC experiment would show a correlation between the protons of the methylene group attached to the ring (Ar-CH₂) and the aromatic carbons C-2, C-3, and C-4, definitively confirming the position of the propyl substituent. ias.ac.in These techniques provide a complete and unambiguous picture of the molecular connectivity.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-3-methylbenzaldehyde |

| 2-hydroxybenzaldehyde (salicylaldehyde) |

Computational and Theoretical Investigations on 2 Hydroxy 3 Propylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules at the electronic level.

Elucidation of Electronic Structures and Molecular Orbitals

DFT calculations are frequently employed to determine the optimized molecular geometry and electronic properties of substituted benzaldehydes. isca.memdpi.com For 2-hydroxy-3-propylbenzaldehyde, such calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. The electronic structure can be further understood by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com In hydroxybenzaldehydes, the HOMO is typically distributed over the entire molecule, except for the aldehyde group's carbon and hydrogen atoms, while the LUMO exhibits more anti-bonding character. isca.me The presence of the hydroxyl and propyl groups on the benzene (B151609) ring of this compound would influence the energy and distribution of these orbitals. Molecular Electrostatic Potential (MESP) maps can also be generated to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. mdpi.comnih.gov For instance, in 4-hydroxybenzaldehyde, electron-rich areas are found around the oxygen atoms of the carbonyl group, while electron-poor zones are located around the hydrogen atoms, particularly of the hydroxyl group. mdpi.com

| Property | o-Hydroxybenzaldehyde | m-Hydroxybenzaldehyde | p-Hydroxybenzaldehyde |

|---|---|---|---|

| HOMO Energy (a.u.) | -0.245 | -0.251 | -0.248 |

| LUMO Energy (a.u.) | -0.068 | -0.079 | -0.065 |

| HOMO-LUMO Gap (a.u.) | 0.177 | 0.172 | 0.183 |

| Dipole Moment (Debye) | 5.02 | 4.91 | 3.47 |

This table presents illustrative data for hydroxybenzaldehyde isomers to demonstrate the types of properties calculated. The values for this compound would be influenced by the additional propyl group.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of compounds.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govrsc.org For this compound, these predictions would aid in the assignment of experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These predicted spectra can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign vibrational modes to specific functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and the various vibrations of the benzene ring. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. mdpi.comacs.org For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* and n → π* transitions, which are characteristic of the aromatic ring and the carbonyl group.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of reaction pathways, intermediates, and transition states that may be difficult to observe experimentally. acs.orgnih.gov For reactions involving this compound, such as condensation or oxidation reactions, DFT calculations can be used to map out the potential energy surface. rsc.orgresearchgate.netnih.gov

This involves locating the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The energy barriers calculated for these transition states provide insights into the reaction kinetics and help to determine the most favorable reaction pathway. For example, studies on salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) have computationally explored mechanisms of cyclization and condensation reactions. researchgate.net Similarly, the excited-state intramolecular proton transfer (ESIPT) process, which is common in o-hydroxybenzaldehydes, has been investigated using DFT, revealing the potential energy curves for proton transfer in both the ground and excited states. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govresearchgate.net For this compound, QSAR models could be developed to predict properties such as its antioxidant activity, which is common for phenolic compounds. proquest.comfrontiersin.org

The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. imist.ma Such a model could then be used to predict the activity of this compound and to design new derivatives with enhanced properties.

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Electron donating/accepting ability, Polarity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity |

| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Ease of H-atom donation |

Retrosynthetic Analysis and Computer-Aided Synthetic Route Design

Computer-Aided Synthesis Planning (CASP) tools have become increasingly sophisticated in designing synthetic routes for organic molecules. chemrxiv.orglabmanager.com For a target molecule like this compound, these programs employ retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available precursors. acs.orgnih.gov

Theoretical Assessment of Electrophilicity and Nucleophilicity

The electrophilicity and nucleophilicity of a molecule are fundamental to understanding its reactivity. researchgate.netrsc.org Conceptual DFT provides a framework for quantifying these properties through various reactivity indices. The global electrophilicity index (ω), for instance, measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net

For this compound, the aldehyde group is an electrophilic site, susceptible to attack by nucleophiles. vu.nlrsc.org The presence of the electron-donating hydroxyl and propyl groups on the benzene ring would modulate the electrophilicity of the carbonyl carbon. Conversely, the oxygen atom of the hydroxyl group and the π-system of the aromatic ring can act as nucleophilic centers. Computational studies can quantify the local electrophilicity and nucleophilicity at different atomic sites within the molecule, providing a detailed picture of its chemical reactivity. alljournals.cnresearchgate.net

Conformational Energy Landscape Analysis

The conformational landscape of this compound is principally dictated by two key structural features: the strong intramolecular hydrogen bond between the ortho-hydroxyl and aldehyde groups, and the rotational degrees of freedom of the C3-propyl substituent. Theoretical investigations into molecules with similar architecture, particularly ortho-hydroxybenzaldehydes, provide a foundational understanding of the forces governing the molecule's preferred spatial arrangements. mdpi.comnih.gov

The most dominant feature is the planar six-membered ring-like structure formed by the O—H···O=C intramolecular hydrogen bond. mdpi.com This resonance-assisted hydrogen bond (RAHB) is a powerful force that significantly stabilizes a planar conformation of the hydroxyl and formyl groups relative to the benzene ring. nih.govbohrium.com Quantum chemical calculations on related phenolic compounds show this interaction to be energetically significant, effectively locking the C=O and O-H groups in a syn orientation and minimizing rotation around the C-CHO and C-OH bonds. mdpi.com

With the planarity of the hydroxybenzaldehyde core established, the conformational energy landscape is primarily explored by the rotation of the propyl group. The flexibility of the propyl chain, defined by the rotation around its constituent carbon-carbon bonds, gives rise to various conformers. The potential energy surface of the molecule is therefore a function of the dihedral angles associated with this alkyl chain.

The key dihedral angles that define the conformational space are:

τ1 (C2-C3-C1'-C2'): Rotation around the bond connecting the propyl group to the aromatic ring.

τ2 (C3-C1'-C2'-C3'): Rotation around the first C-C bond of the propyl chain.

Different combinations of these angles will correspond to unique conformers, representing local minima on the potential energy surface. The energy differences between these conformers are typically small, arising from subtle steric interactions between the propyl group's hydrogen atoms and the adjacent aldehyde group or the aromatic ring's hydrogen atoms.

While specific, detailed energy calculations for this compound are not extensively detailed in publicly available literature, the general principles of alkylbenzene conformational analysis can be applied. The rotational barrier of the alkyl group is influenced by steric hindrance and hyperconjugation effects. researchgate.netajpchem.org The global minimum energy conformation would be the one that minimizes steric clashes between the propyl chain and the ortho-substituents. Transition states on the energy landscape would correspond to eclipsed conformations of the propyl group's hydrogen atoms.

A comprehensive analysis would involve systematically rotating the key dihedral angles (τ1 and τ2) and calculating the relative energy at each point to map the potential energy surface. This process would identify all stable conformers (energy minima) and the energy barriers (transition states) that separate them.

The following table outlines the key dihedral angles that would be systematically varied in a computational study to map the conformational energy landscape of this compound. The resulting energy values would populate such a table, revealing the relative stability of each conformer.

| Conformer | Dihedral Angle τ1 (C2-C3-C1'-C2') | Dihedral Angle τ2 (C3-C1'-C2'-C3') | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | ~60° (gauche) | Data Not Available |

| B | ~60° (gauche) | ~180° (anti) | Data Not Available |

| C | ~180° (anti) | ~60° (gauche) | Data Not Available |

| D | ~180° (anti) | ~180° (anti) | Data Not Available |

| E | ~0° (syn) | ~180° (anti) | Data Not Available |

Applications and Derivatives of 2 Hydroxy 3 Propylbenzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The bifunctional nature of 2-hydroxy-3-propylbenzaldehyde, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde group in close proximity, renders it a highly adaptable substrate for constructing complex organic molecules. This versatility is particularly evident in its application for synthesizing heterocyclic compounds and as an intermediate in the production of specialized chemicals.

Synthesis of Diverse Heterocyclic Compounds

The ortho-hydroxybenzaldehyde moiety is a classic starting point for the synthesis of various oxygen-containing heterocycles. For instance, salicylaldehydes, including this compound, are key precursors in the synthesis of 2H-chromenes (2H-benzopyrans). These reactions often proceed through condensation mechanisms followed by intramolecular cyclization.

One established method involves the Petasis condensation, a three-component reaction between a salicylaldehyde (B1680747) derivative, an amine, and a vinylic or aromatic boronic acid. The adjacent hydroxyl group facilitates this reaction, leading to an intermediate that, upon heating, cyclizes to form the 2H-chromene scaffold. organic-chemistry.org Another approach is the annulative condensation with electron-deficient alkenes like acrylonitrile, mediated by a base, to yield 3-cyano-2H-chromenes. organic-chemistry.org The presence of the 3-propyl group on the benzaldehyde (B42025) ring can influence the electronic properties and solubility of the resulting chromene derivatives, tailoring them for specific applications.

Furthermore, the aldehyde group can readily react with amines to form Schiff bases (anils). nih.gov These intermediates can be subjected to further cyclization reactions to generate a variety of nitrogen-containing heterocyclic systems, demonstrating the compound's broad utility in heterocyclic chemistry.

Intermediate in the Preparation of Fine Chemicals and Agrochemicals

While specific large-scale agrochemical or fine chemical products derived directly from this compound are not extensively documented in public literature, its structural motifs are prevalent in these industries. Substituted salicylaldehydes are foundational materials in the chemical industry. For example, processes for preparing various 2-hydroxy-benzoic aldehydes are patented for their utility as chemical intermediates. google.com The functional groups of this compound allow for its incorporation into larger, more complex molecules through reactions such as etherification of the hydroxyl group or condensation at the aldehyde site. These transformations can lead to products with tailored physical and chemical properties, which are essential for active ingredients in agrochemicals or for performance-enhancing additives in fine chemicals. The propyl group, in particular, increases the lipophilicity of the molecule, a property that can be crucial for the bioavailability and transport of agrochemical agents.

Precursor for Scaffold Generation in Bioactive Molecule Research

In medicinal chemistry and drug discovery, this compound serves as a valuable starting material for generating molecular scaffolds that form the core of various bioactive compounds. Its ability to participate in reliable and high-yielding condensation reactions makes it a staple in the synthesis of libraries of compounds for biological screening.

Derivatization in the Synthesis of Procaspase-Activating Compounds (PAC-1 Analogues)

A significant application of ortho-hydroxyaldehydes is in the synthesis of Procaspase-Activating Compound 1 (PAC-1) and its analogues. PAC-1 is a notable compound that induces apoptosis in cancer cells by activating procaspase-3. The key pharmacophore responsible for this activity is the ortho-hydroxy-N-acylhydrazone moiety. semanticscholar.org This functional group is synthesized through the condensation reaction between an ortho-hydroxyaldehyde, such as this compound, and a hydrazide. semanticscholar.orgoatext.com

The resulting N-acylhydrazone acts as an O,N,O-chelating ligand. The derivatization of this compound into a PAC-1 analogue would involve this straightforward condensation step, with the 3-propyl group serving to modify the compound's steric and electronic properties. These modifications can have a significant impact on the potency, selectivity, and pharmacokinetic profile of the final drug candidate.

| Starting Material | Reagent | Reaction Type | Resulting Moiety | Significance |

|---|---|---|---|---|

| This compound | Acylhydrazide (R-CO-NH-NH₂) | Condensation | (E)-N'-(2-hydroxy-3-propylbenzylidene)acylhydrazide | Forms the core scaffold of PAC-1 analogues for procaspase-3 activation. |

Contribution to the Synthesis of Isoquinoline (B145761) Scaffolds

The isoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. While many synthetic routes to isoquinolines exist, several modern methods utilize ortho-substituted benzaldehydes as starting materials. organic-chemistry.org For example, palladium-catalyzed coupling and annulation reactions of o-halobenzaldehydes with alkynes and an ammonia (B1221849) source can generate the isoquinoline ring system.

By converting the hydroxyl group of this compound into a halide or triflate, it can be activated for participation in such transition-metal-catalyzed cyclization reactions. This would allow for the incorporation of the 3-propyl-substituted benzene (B151609) ring into the A-ring of the isoquinoline skeleton, providing a route to novel, substituted isoquinoline derivatives for medicinal chemistry exploration. While direct synthesis from the hydroxyl-form is less common, its conversion to a more reactive group is a standard synthetic strategy.

Integration into Thiazolidine-2,4-dione Conjugates

Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer and antidiabetic properties. nih.govsemanticscholar.org A primary method for synthesizing derivatives of this scaffold is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione itself. nih.gov

This compound is an ideal substrate for this reaction. In the presence of a mild base, its aldehyde group condenses with the C-5 methylene group of the thiazolidine-2,4-dione ring. This reaction typically proceeds with high yield and results in the formation of a 5-benzylidene-thiazolidine-2,4-dione derivative. The resulting conjugate links the 2-hydroxy-3-propylphenyl group directly to the TZD core, creating a hybrid molecule with potential for novel biological activity. The hydroxyl group also offers a further point for modification.

| Aldehyde Substrate | Active Methylene Compound | Reaction | Product Class | Potential Application |

|---|---|---|---|---|

| This compound | Thiazolidine-2,4-dione | Knoevenagel Condensation | 5-(2-hydroxy-3-propylbenzylidene)thiazolidine-2,4-dione | Bioactive molecule research (e.g., anticancer, antidiabetic). nih.govresearchgate.net |

Development of Phenolic Aldehydes with Reported Bioactive Properties

Phenolic aldehydes, a class of organic compounds characterized by a hydroxyl group and an aldehyde group attached to an aromatic ring, are significant secondary metabolites in plants. taylorandfrancis.com They are recognized for a range of bioactive properties, including antioxidant and antimicrobial activities. taylorandfrancis.com The fundamental structure of these compounds, particularly the presence and position of the hydroxyl group relative to the aldehyde, plays a crucial role in their biological efficacy.

Research into various hydroxybenzaldehyde derivatives has demonstrated their potential as effective agents against microbial pathogens and oxidative stress. For instance, studies have shown that the presence of an ortho-hydroxyl group in the benzaldehyde structure can increase its antifungal activity by disrupting cellular antioxidation mechanisms in fungi. Structure-activity relationship (SAR) analyses of salicylaldehyde hydrazones have indicated that modifications to the salicylaldehyde moiety can significantly influence anticancer activity. For example, the introduction of a methoxy (B1213986) group has been shown to result in derivatives with high antiproliferative effects. nih.gov

While direct studies on the bioactivity of this compound are not extensively detailed in the reviewed literature, its structural similarity to other bioactive phenolic aldehydes suggests potential for similar properties. The core 2-hydroxybenzaldehyde (salicylaldehyde) structure is a known pharmacophore, and the addition of a propyl group at the 3-position is expected to modify its lipophilicity and steric profile, which could in turn influence its interaction with biological targets and thus its antimicrobial or antioxidant capabilities. The investigation of such derivatives is a continuing area of interest in the development of new therapeutic agents. nih.gov

Interactive Data Table: Bioactive Properties of Related Phenolic Aldehydes

| Compound/Derivative | Reported Bioactivity | Key Structural Feature |

| Salicylaldehyde Hydrazones | Anticancer, Cytotoxic | Hydrazone linkage, Substituents on salicylic (B10762653) ring |

| 3-Methoxysalicylaldehyde Hydrazones | Strong cytotoxic effects against leukemic cells | Methoxy group at the 3-position |

| Benzaldehyde | Antibacterial, Insecticidal | Unsubstituted benzaldehyde ring |

| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Antifungal | Ortho-hydroxyl and meta-methoxy groups |

Development of Catalytic Systems and Ligand Design

The this compound scaffold serves as a versatile precursor for the synthesis of advanced ligands used in various catalytic systems. The presence of the ortho-hydroxyl and aldehyde functionalities allows for the straightforward formation of Schiff base (salicylaldiminato) ligands, which can coordinate with a wide range of metal centers. The substituent at the 3-position—in this case, a propyl group—provides a crucial tool for tuning the steric and electronic environment of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Design of Chiral Ligands for Asymmetric Catalysis (e.g., Camphor (B46023) Derived Schiff Bases)

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Natural products, such as camphor, are valuable starting materials for ligand synthesis due to their inherent chirality and rigid structure. nih.govwuxibiology.com Camphor-derived moieties can be condensed with salicylaldehyde derivatives to produce chiral Schiff base ligands. These ligands, often termed "privileged ligands," can coordinate with metal ions to form catalysts for a variety of enantioselective transformations, including carbonyl additions and oxidation reactions. nih.gov

While direct examples of Schiff bases derived from this compound and camphor are not prominent in the surveyed literature, the synthetic principles are well-established. The general approach involves the condensation of a chiral amine derived from camphor with the aldehyde group of the substituted salicylaldehyde.

The hypothetical reaction is as follows: this compound + Camphor-derived chiral amine → Chiral Schiff Base Ligand

In such a ligand, the propyl group at the 3-position of the salicylaldehyde ring would be positioned near the metal's coordination sphere. This alkyl group would primarily exert a steric influence, creating a specific chiral pocket around the active site. This steric hindrance can direct the approach of a substrate, thereby favoring the formation of one enantiomer over the other. The size and conformation of the propyl group could be a key factor in modulating the enantioselectivity of reactions such as the alkylation of aldehydes with organozinc reagents or asymmetric Henry reactions. nih.gov The versatility in modifying the salicylaldehyde backbone allows for the fine-tuning of these ligands for specific catalytic applications. nih.gov

Integration into Polymer-Supported and Micellar Catalysis

To enhance catalyst recyclability and facilitate product purification, homogeneous catalysts are often immobilized on solid supports or utilized in alternative reaction media like micelles. Schiff base complexes derived from salicylaldehyde derivatives are well-suited for these applications.

Polymer-Supported Catalysis: Catalysts can be heterogenized by anchoring them to polymeric backbones such as polystyrene or natural polymers like chitosan. nih.govnih.gov Schiff base ligands formed from this compound can be covalently attached to a functionalized polymer. The subsequent complexation with a metal ion yields a polymer-supported catalyst. This approach combines the high activity and selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous one. scispace.com The propyl group on the salicylaldehyde ring could influence the catalyst's interaction with the polymer support and may affect the swelling properties of the polymer in different solvents, potentially impacting substrate accessibility to the active sites.

Micellar Catalysis: Micellar catalysis involves the use of surfactants in water to form nano-sized aggregates (micelles) that act as "nano-reactors." elsevierpure.com These micelles can solubilize non-polar reactants and catalysts in their hydrophobic core, leading to a significant increase in local reactant concentration and often accelerating reaction rates. wuxibiology.comelsevierpure.com Metal-Schiff base complexes derived from this compound, being lipophilic, would preferentially partition into the micellar interior. The propyl group would enhance this lipophilicity, ensuring the catalyst remains within the hydrophobic core where the reaction occurs. This technique offers a green chemistry approach, reducing the need for volatile organic solvents. wuxibiology.com

Ligands for Olefin Polymerization Catalysis

Salicylaldiminato ligands, formed from the condensation of salicylaldehydes with primary amines, are highly effective for coordinating with both early and late transition metals to create catalysts for olefin polymerization. wuxibiology.comnih.gov The structure of the ligand, particularly the substituents on the salicylaldehyde ring, provides a powerful means to control the catalytic activity, thermal stability, and the properties of the resulting polymer, such as molecular weight and branching. wuxibiology.comnih.gov

When used in late transition metal catalysts, such as those based on nickel(II), the steric and electronic properties of the salicylaldiminato ligand are critical. Bulky substituents on the ligand can influence the rate of chain transfer relative to chain propagation, often leading to polymers with higher molecular weights. wuxibiology.com For instance, a catalyst derived from this compound would feature a propyl group ortho to the hydroxyl donor. This alkyl substituent would introduce steric bulk near the metal center, which could:

Influence Monomer Coordination: The steric hindrance could affect the approach and coordination of the olefin monomer.

Control Polymer Properties: By sterically shielding the metal center, the propyl group could suppress chain termination pathways, potentially leading to the formation of higher molecular weight polyethylene.

Functional Materials Development (e.g., as intermediates for UV-A/B Filters)

Substituted ortho-hydroxy aromatic aldehydes and phenols are crucial intermediates in the synthesis of high-performance functional materials, notably ultraviolet (UV) absorbers used in plastics, coatings, and cosmetics. nih.gov One of the most important classes of UV absorbers is the 2-(2-hydroxyphenyl)-2H-benzotriazoles. The synthesis of these compounds typically involves an azo coupling reaction between a diazotized o-nitroaniline and a substituted phenol (B47542), followed by a reductive cyclization.

The properties of the final UV absorber, such as its absorption wavelength range (UV-A/B), photostability, and solubility, are largely determined by the substituents on the hydroxyphenyl moiety. While the literature does not specifically detail the use of this compound for this purpose, its structure makes it a highly suitable precursor.

In a hypothetical synthesis, this compound could be used as the phenolic coupling component. The key structural features for this application are:

The ortho-hydroxyl group: This is essential for the mechanism of UV absorption in benzotriazole-type filters, which involves an excited-state intramolecular proton transfer (ESIPT) that dissipates UV energy as heat.

The propyl group at the 3-position: This alkyl group would be expected to enhance the solubility and compatibility of the resulting UV absorber in organic matrices, such as polymers (e.g., polycarbonate, polyolefins) and cosmetic formulations. Improved solubility is a critical factor for ensuring homogeneous distribution and preventing leaching of the stabilizer from the host material.

The aldehyde group: This functional group offers a reactive handle for further chemical modifications, allowing for the covalent attachment of the UV absorber to a polymer backbone or other molecules to create materials with enhanced durability and performance.

Therefore, this compound represents a valuable intermediate for developing functional materials like UV filters, where the propyl substituent can be strategically used to tailor the physical properties of the final product.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition (e.g., Receptor Binding)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a molecule influences its biological activity or physical properties. For salicylaldehyde derivatives, SAR studies are often conducted to optimize their efficacy as anticancer agents, iron chelators, or ligands for specific biological receptors. nih.govscispace.com

The molecular recognition of salicylaldehyde-based compounds by biological targets, such as enzymes or receptors, is typically governed by the interactions of its key functional groups: the ortho-hydroxyl group and the aldehyde group (or a group derived from it, like an imine or hydrazone). These groups can participate in crucial binding interactions like hydrogen bonding and metal chelation. scispace.com The aromatic ring itself can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket. nih.gov

SAR studies on this class of compounds involve systematically modifying the substitution pattern on the salicylaldehyde ring and evaluating the impact on binding affinity or biological response. While specific SAR studies for this compound in receptor binding are not detailed in the available literature, its structural features allow for rational predictions of its role in molecular recognition:

Core Scaffold: The 2-hydroxybenzaldehyde core provides the essential hydrogen bond donor (hydroxyl) and acceptor (aldehyde carbonyl) functionalities for primary interactions with a receptor.

Propyl Substituent: The propyl group at the 3-position would primarily contribute to the molecule's steric and lipophilic character. In an SAR context, this non-polar alkyl chain would be expected to:

Enhance Lipophilicity: This could improve the molecule's ability to cross cell membranes and interact with hydrophobic pockets within a receptor or enzyme active site.

Introduce Steric Influence: The size and placement of the propyl group could either promote or hinder the optimal binding orientation of the molecule. A favorable steric fit into a hydrophobic pocket could significantly increase binding affinity, whereas a steric clash could prevent effective binding.

By comparing the activity of this compound with other derivatives (e.g., 3-methyl, 3-tert-butyl, or 3-methoxy), researchers could elucidate the specific steric and electronic requirements of a target receptor, guiding the design of more potent and selective ligands. nih.gov

Future Research Directions and Emerging Paradigms for 2 Hydroxy 3 Propylbenzaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

The imperative for environmentally responsible chemical manufacturing is driving significant innovation in synthetic organic chemistry. jddhs.comjddhs.com Future research concerning 2-hydroxy-3-propylbenzaldehyde will increasingly focus on the development of green and sustainable synthetic routes. This involves a shift away from traditional methods that may rely on hazardous reagents or generate substantial waste, towards more benign and efficient alternatives. jddhs.com

Key areas of exploration include:

Use of Renewable Feedstocks: Investigating pathways that utilize bio-renewable starting materials is a primary goal. iastate.edu For instance, developing syntheses from compounds derived from the citric acid cycle or other bio-based resources could provide a sustainable alternative to petroleum-based precursors. iastate.edu

Green Solvents and Catalysts: The adoption of environmentally friendly solvents, such as water or ethanol, and the use of heterogeneous or biocatalysts are central to green synthesis. jddhs.comresearchgate.net Research into catalytic systems, like the use of Li–Al containing layered double hydroxides, for reactions involving similar salicylaldehydes showcases a move towards eco-friendly heterogeneous catalysis. researchgate.net

Energy-Efficient Techniques: Innovative methods like microwave-assisted synthesis, ultrasound-assisted reactions, and continuous flow processing offer significant advantages in terms of reduced energy consumption and reaction times. jddhs.comjddhs.com Applying these technologies to the synthesis of this compound could lead to more efficient and scalable production processes. jddhs.com

High Hydrostatic Pressure (Barochemistry): The application of high hydrostatic pressure is an emerging non-traditional activation method that can initiate chemical transformations under mild conditions, fitting well with the principles of green chemistry. rsc.org

A comparative look at a conventional synthesis approach versus a potential green alternative is presented below.

| Feature | Conventional Synthesis (e.g., Reimer-Tiemann) | Potential Green Synthesis |

| Starting Materials | Phenols, Chloroform (B151607) | Bio-renewable phenols |

| Solvent | Often chlorinated solvents | Water, Ethanol, or solvent-free |

| Catalyst | Strong base (e.g., NaOH) | Biocatalysts, Heterogeneous catalysts |

| Energy Input | Typically requires heating for extended periods | Microwave or ultrasound irradiation |

| Waste Profile | Generation of chlorinated waste, salt byproducts | Biodegradable waste, recyclable catalysts |

Advanced Applications in Catalysis and Asymmetric Synthesis

The unique structural features of this compound, namely the ortho-hydroxyl and aldehyde groups, make it an attractive scaffold for the development of novel catalysts and for use in asymmetric synthesis.

Ligand Development: The compound can serve as a precursor for Schiff base ligands, which are formed through condensation reactions with primary amines. nih.gov These ligands are crucial in coordination chemistry and can be used to create metal complexes with catalytic activity. Future work will likely involve synthesizing a range of Schiff base derivatives of this compound and evaluating their efficacy in various catalytic transformations.

Organocatalysis: Derivatives of salicylaldehydes have been employed as organocatalysts. Research in this area could involve modifying the this compound structure to create catalysts for specific organic reactions, enhancing stereoselectivity and efficiency.

Biocatalysis: The engineering of enzymes for specific synthetic transformations is a rapidly advancing field. rsc.org For example, benzaldehyde (B42025) lyase and benzoylformate decarboxylase have been engineered to catalyze reactions involving aldehydes. rsc.org Future research could focus on discovering or engineering enzymes that can utilize this compound as a substrate for stereoselective synthesis, such as in the production of chiral diols or amino alcohols. rsc.org

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed and synthesized. nih.govnih.gov For this compound, these computational tools offer powerful avenues for future research.

De Novo Molecular Design: Machine learning models, particularly deep generative models, can design novel molecules with desired properties. nih.govopenreview.net By training these models on large chemical datasets, it is possible to generate new derivatives of this compound that are optimized for specific applications, such as high binding affinity to a biological target. nih.govopenreview.net Algorithms like Recurrent Neural Networks (RNN) and deep reinforcement learning are being used to generate novel, chemically feasible molecules. slideshare.netresearchgate.net

Retrosynthesis Planning: AI-powered retrosynthesis software can predict plausible synthetic routes for complex molecules. synthiaonline.com By inputting a target derivative of this compound, these programs can suggest step-by-step reaction pathways, drawing from vast databases of known chemical reactions and expert-coded rules. synthiaonline.comnih.gov This accelerates the process of synthesis design and can uncover innovative and more efficient routes. synthiaonline.com